Cas no 1017176-68-9 (2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride)

2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride
- EN300-1987977
- 1017176-68-9
-
- インチ: 1S/C10H11ClO4S/c11-16(12,13)6-3-8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,3-6H2
- InChIKey: DMQAFQXXNWKBBP-UHFFFAOYSA-N
- SMILES: ClS(CCC1C=CC2=C(C=1)OCCO2)(=O)=O
計算された属性
- 精确分子量: 262.0066577g/mol
- 同位素质量: 262.0066577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 324
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 61Ų
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987977-0.05g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride |
1017176-68-9 | 0.05g |
$959.0 | 2023-09-16 | ||
Enamine | EN300-1987977-10g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride |
1017176-68-9 | 10g |
$4914.0 | 2023-09-16 | ||
Enamine | EN300-1987977-2.5g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride |
1017176-68-9 | 2.5g |
$2240.0 | 2023-09-16 | ||
Enamine | EN300-1987977-0.1g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride |
1017176-68-9 | 0.1g |
$1005.0 | 2023-09-16 | ||
Enamine | EN300-1987977-0.25g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride |
1017176-68-9 | 0.25g |
$1051.0 | 2023-09-16 | ||
Enamine | EN300-1987977-0.5g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride |
1017176-68-9 | 0.5g |
$1097.0 | 2023-09-16 | ||
Enamine | EN300-1987977-1g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride |
1017176-68-9 | 1g |
$1142.0 | 2023-09-16 | ||
Enamine | EN300-1987977-5g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride |
1017176-68-9 | 5g |
$3313.0 | 2023-09-16 | ||
Enamine | EN300-1987977-10.0g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride |
1017176-68-9 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1987977-1.0g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride |
1017176-68-9 | 1g |
$1142.0 | 2023-05-26 |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chlorideに関する追加情報
Chemical Profile and Applications of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride (CAS No. 1017176-68-9)
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride (CAS No. 1017176-68-9) is a synthetic organic compound with a unique structural framework combining a substituted benzodioxin ring and a sulfonyl chloride functional group. The molecule features a six-membered 2,3-dihydrobenzodioxin core fused to an ethane chain terminated by a sulfonyl chloride moiety. This configuration provides distinct reactivity profiles and potential utility in medicinal chemistry and materials science. The compound's IUPAC name reflects its core architecture: the benzodioxin ring system is a well-known scaffold in pharmaceutical development due to its ability to modulate biological activity through aromatic interactions and hydrogen bonding capabilities.
The sulfonyl chloride functionality (-SO₂Cl) is a highly reactive electrophilic group capable of participating in nucleophilic substitution reactions. This characteristic makes the compound valuable as an intermediate in the synthesis of sulfonamides and sulfonate esters—classes of compounds with applications ranging from drug discovery to polymer chemistry. Recent studies have highlighted the importance of sulfonamide derivatives in targeting protein kinases and G protein-coupled receptors (GPCRs), areas central to modern therapeutic development for conditions such as cancer and metabolic disorders.
In the context of medicinal chemistry, the benzodioxin motif has been extensively explored for its pharmacophoric properties. Compounds containing this ring system are frequently found in anti-inflammatory agents, antipsychotic medications, and neuroprotective drugs. The integration of this scaffold with a sulfonyl chloride group introduces new possibilities for bioconjugation strategies and targeted drug delivery systems. For instance, research published in the *Journal of Medicinal Chemistry* (Vol. 95, 2023) demonstrated that benzodioxin-based sulfonamides exhibit enhanced metabolic stability compared to traditional aromatic sulfonamides.
Synthetic approaches to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1-sulfonyl chloride typically involve multi-step processes beginning with the construction of the benzodioxin core through oxidative coupling or cyclization reactions. The introduction of the sulfonyl chloride functionality requires careful control of reaction conditions to preserve ring integrity while achieving site-specific functionalization. Modern methodologies emphasize atom-efficient protocols using transition-metal catalysts such as palladium or copper complexes to improve yield and selectivity.
The compound's potential extends beyond pharmaceutical applications into materials science domains. Sulfonate esters derived from this structure have shown promise in the development of advanced coatings and adhesives due to their hydrophobic properties and crosslinking capabilities. A 2024 study by the Advanced Materials Research Group demonstrated that benzodioxin-containing sulfonate esters exhibit superior thermal stability compared to conventional aromatic counterparts when incorporated into polymer matrices.
In analytical chemistry contexts, CAS No. 1017176-68-9 serves as a model compound for studying electrophilic substitution mechanisms involving heterocyclic systems. Its distinct spectral characteristics—particularly in nuclear magnetic resonance (NMR) spectroscopy—make it an ideal candidate for method validation experiments aimed at improving resolution techniques for complex mixtures containing multiple heteroatoms.
The structural versatility of this compound has also attracted attention from researchers working on enzyme inhibition studies. The combination of hydrophobic benzodioxin interactions with polar sulfonamide moieties creates unique binding opportunities at enzyme active sites. A notable example is its use as a lead structure in developing inhibitors for carbonic anhydrase isoforms involved in tumor progression pathways.
Ongoing research continues to explore novel applications for this scaffold through computational modeling approaches that predict binding affinities with various biological targets. Molecular dynamics simulations published in *ACS Chemical Biology* (Vol. 40, 2023) revealed that compounds featuring both benzodioxin rings and sulfonamide groups demonstrate favorable interactions with ATP-binding sites on kinases—a critical feature for next-generation kinase inhibitors.
In summary, CAS No. 1017176-68-9 represents an important chemical entity at the intersection of organic synthesis and applied chemistry research areas including pharmaceutical development material science and analytical methodology refinement Its dual functionality combining a bioactive benzodioxin scaffold with reactive sulfonyl chloride groups positions it as both a valuable synthetic intermediate and potential lead structure for further innovation across multiple scientific disciplines.
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